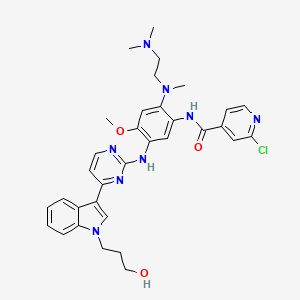
EGFR kinase inhibitor 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epidermal growth factor receptor kinase inhibitor 1 is a small-molecule inhibitor that targets the epidermal growth factor receptor, a protein tyrosine kinase involved in the regulation of cell growth and proliferation. This compound is particularly significant in cancer therapy, as it can inhibit the abnormal activation of the epidermal growth factor receptor, which is often associated with various malignancies such as non-small cell lung cancer and glioblastoma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of epidermal growth factor receptor kinase inhibitor 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of a quinazoline core structure, which is modified through various chemical reactions to introduce functional groups that enhance its inhibitory activity .
Industrial Production Methods
Industrial production of epidermal growth factor receptor kinase inhibitors often involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and the final product through techniques such as crystallization and chromatography to ensure high purity and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
Epidermal growth factor receptor kinase inhibitor 1 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions include various derivatives of the quinazoline core, each with different functional groups that can enhance or modify the inhibitory activity of the compound .
Aplicaciones Científicas De Investigación
Epidermal growth factor receptor kinase inhibitor 1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of protein kinases.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.
Medicine: Applied in the treatment of cancers, particularly those with overexpression or mutation of the epidermal growth factor receptor.
Industry: Utilized in the development of new therapeutic agents and in drug screening assays
Mecanismo De Acción
Epidermal growth factor receptor kinase inhibitor 1 exerts its effects by binding to the ATP-binding site of the epidermal growth factor receptor, thereby inhibiting its tyrosine kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, ultimately leading to the suppression of cell proliferation and survival pathways. The compound specifically targets the epidermal growth factor receptor, making it highly effective in cancers driven by epidermal growth factor receptor mutations .
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: A first-generation epidermal growth factor receptor tyrosine kinase inhibitor.
Erlotinib: Another first-generation inhibitor with a similar mechanism of action.
Afatinib: A second-generation inhibitor that irreversibly binds to the epidermal growth factor receptor.
Osimertinib: A third-generation inhibitor designed to overcome resistance to earlier inhibitors
Uniqueness
Epidermal growth factor receptor kinase inhibitor 1 is unique in its ability to selectively target specific mutations within the epidermal growth factor receptor, providing a more tailored approach to cancer therapy. Its high specificity and potency make it a valuable tool in both research and clinical settings .
Propiedades
Fórmula molecular |
C30H31N7O2 |
|---|---|
Peso molecular |
521.6 g/mol |
Nombre IUPAC |
N-[2-[2-[(dimethylamino)methyl]pyrrol-1-yl]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C30H31N7O2/c1-6-29(38)32-24-16-25(28(39-5)17-27(24)37-15-9-10-20(37)18-35(2)3)34-30-31-14-13-23(33-30)22-19-36(4)26-12-8-7-11-21(22)26/h6-17,19H,1,18H2,2-5H3,(H,32,38)(H,31,33,34) |
Clave InChI |
YIYTWDRDNVPEHZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N5C=CC=C5CN(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[7,12-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B12402770.png)
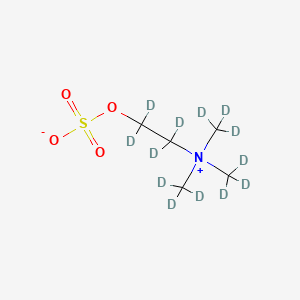

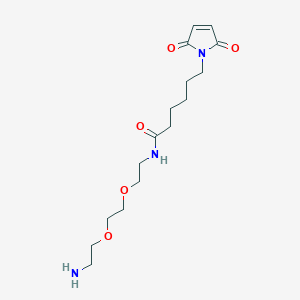

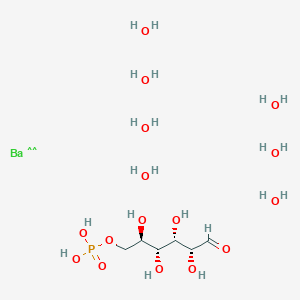
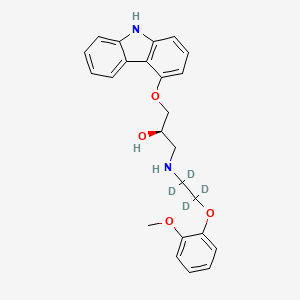
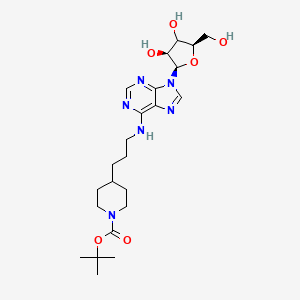

![N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12402830.png)
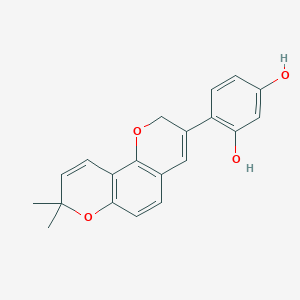
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate](/img/structure/B12402849.png)

